Secrepan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Gastrointestinal Function:

- Diagnosis: Secretin stimulation tests are used to diagnose gastrin-producing tumors like Zollinger-Ellison syndrome. Under normal conditions, secretin suppresses gastrin release. However, in these tumors, secretin administration paradoxically stimulates gastrin release, aiding in diagnosis [National Center for Biotechnology Information, ].

- Pancreatic Function: Secretin stimulates pancreatic fluid and bicarbonate secretion, facilitating the evaluation of pancreatic function during endoscopic retrograde cholangiopancreatography (ERCP). This procedure helps diagnose pancreatic disorders like pancreatitis and ductal obstructions [National Center for Biotechnology Information, ].

Beyond Digestion:

Research suggests secretin's involvement in various physiological processes beyond the digestive system:

- Liver Function: Secretin stimulates bile and bicarbonate secretion from the liver, playing a role in regulating bile flow and composition [National Center for Biotechnology Information, ]. Recent studies explore its potential role in cholestatic liver diseases, where bile flow is obstructed [National Center for Biotechnology Information, ].

- Neuroendocrine Regulation: Secretin receptors are found in the brain, and research suggests its potential role in regulating food intake, water balance, and even behavior and cognitive function [National Center for Biotechnology Information, , [National Center for Biotechnology Information, ]. However, further research is needed to fully understand these connections.

Cancer Research:

Secretin receptors are overexpressed in some gastrointestinal cancers, including gastrinoma, pancreatic adenocarcinoma, and cholangiocarcinoma. This makes them potential targets for diagnostic imaging and peptide receptor radioligand therapy (PRRT) for cancer treatment [National Center for Biotechnology Information, ].

Controversial Applications:

While early studies suggested a potential role for secretin in treating autism spectrum disorder (ASD), subsequent larger clinical trials did not support its efficacy [WebMD, ]. As of now, secretin is not a recommended treatment for ASD.

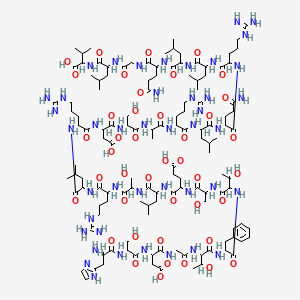

Secrepan, also known as secretin porcine, is a gastrointestinal peptide hormone consisting of approximately 27 amino acids. It is primarily produced in the duodenal mucosa and plays a crucial role in stimulating pancreatic secretion and regulating blood sugar levels. The chemical formula for Secrepan is C130H219N43O42, and it is classified under organic compounds, specifically as a peptide hormone derived from amino acids .

The primary biological activity of Secrepan involves its role in digestive processes. It stimulates the pancreas to secrete digestive enzymes and bicarbonate, which neutralizes stomach acid entering the small intestine. Furthermore, Secrepan is involved in lowering blood sugar levels by promoting insulin release from the pancreas . Its diagnostic utility includes aiding in the assessment of pancreatic exocrine function and identifying conditions such as gastrinoma and Zollinger-Ellison syndrome .

Secrepan can be synthesized through various methods, including:

- Recombinant DNA Technology: This method involves inserting the gene encoding Secrepan into a host organism (such as bacteria or yeast), which then produces the hormone through its natural protein synthesis mechanisms.

- Chemical Synthesis: Solid-phase peptide synthesis techniques can also be employed to create Secrepan by sequentially adding amino acids to form the desired peptide chain.

These methods ensure high purity and yield of the hormone for therapeutic use .

Secrepan has several clinical applications, including:

- Diagnostic Tool: It is used to diagnose pancreatic exocrine dysfunction and gastrinoma by stimulating pancreatic secretions during endoscopic procedures.

- Therapeutic Use: In certain cases, it may be administered to manage conditions related to digestive disorders or to enhance pancreatic function in patients with insufficient secretion capabilities .

Studies have shown that Secrepan interacts with various receptors and enzymes within the gastrointestinal system. Its primary receptor is the secretin receptor (SCTR), which mediates its effects on pancreatic cells. Additionally, research indicates potential interactions with other hormones and neurotransmitters that regulate digestive processes, although these interactions are less well characterized compared to its primary functions .

Several compounds exhibit similarities to Secrepan in terms of structure or function. Below are some notable examples:

| Compound Name | Structure/Function Similarities | Unique Features |

|---|---|---|

| Cholecystokinin | Both are gastrointestinal hormones that stimulate digestion | Primarily stimulates gallbladder contraction |

| Gastrin | Involved in digestive processes; stimulates gastric acid | Primarily regulates gastric acid secretion |

| Glucagon-like Peptide-1 | Involved in insulin regulation and digestion | Enhances insulin secretion and lowers blood sugar levels |

| Vasoactive Intestinal Peptide | Regulates smooth muscle activity in intestines | Involved in vasodilation and water secretion |

Secrepan's uniqueness lies in its specific role in stimulating pancreatic secretions while also lowering blood sugar levels, differentiating it from other gastrointestinal hormones that may focus more on gastric or intestinal functions .

The human secretin gene (SCT) resides on chromosome 11p15.5, spanning 713 base pairs across four exons [4]. Exon 1 contains the 5' untranslated region (UTR), while exons 2–4 encode the preprosecretin precursor. Northern blot analyses reveal SCT expression in the spleen, intestinal tract, and brain, with highest transcript levels observed in duodenal S-cells [4] [5].

SCT promoter analysis identifies conserved regulatory elements, including cAMP response elements (CREs) and TATA boxes, which modulate tissue-specific expression [5]. In the duodenum, luminal acidity (pH < 4.5) triggers calcium-dependent secretion of Secrepan through apical chemosensing mechanisms in S-cells [6]. Extra-intestinal expression occurs in cerebellar Purkinje cells, pituitary glands, and biliary epithelia, suggesting pleiotropic functions [5] [6].

Biosynthesis and Processing Pathways

Secrepan biosynthesis initiates with a 120-amino acid preprohormone containing three domains:

- A 24-residue N-terminal signal peptide

- A 27-amino acid mature peptide (residues 28–54)

- A 72-amino acid C-terminal extension [5]

Proteolytic processing involves:

- Signal peptidase cleavage in the endoplasmic reticulum

- Prohormone convertase 1/3-mediated excision of the mature peptide in secretory granules

- Carboxypeptidase E removal of basic residues from the C-terminus [5] [6]

The final 27-residue peptide (molecular weight 3,056 Da) contains conserved structural motifs critical for receptor binding, including an α-helical segment (residues 5–13) and a β-turn (residues 14–17) [1] [6]. Post-translational modifications are absent in the mature hormone, unlike related peptides in the secretin/glucagon family [5].

Evolutionary Conservation Across Species

Comparative genomics reveals strong conservation of Secrepan's bioactive core:

| Species | Gene Length (bp) | Mature Peptide Identity | Receptor Binding Affinity |

|---|---|---|---|

| Human | 713 | 100% | 1.0 nM |

| Mouse | 507 | 85% | 3.2 nM |

| Rat | 405 | 82% | 5.1 nM |

| Pig | 698 | 93% | 1.8 nM |

The exon encoding the mature peptide (exon 3) shows 95% sequence similarity between humans and pigs, compared to 42.7% homology across the full-length gene [4] [5]. This pattern suggests strong selective pressure on the receptor-binding domain. In teleost fish, a secretin-like peptide (sec2) retains 68% identity with human Secrepan and demonstrates conserved stimulatory effects on pancreatic bicarbonate secretion [6].

Structural Variations and Isoforms

Secrepan (C130H219N43O42) adopts a compact tertiary structure stabilized by:

- Three disulfide bridges (Cys5-Cys13, Cys10-Cys24, Cys18-Cys27)

- A hydrophobic core comprising Phe6, Leu23, and Val27

- Surface-exposed polar residues (Asp3, Glu16, Arg21) for receptor interaction [1] [5]

X-ray crystallography reveals two conformational states:

- Closed state: α-helix (residues 5–13) packed against β-sheet (residues 15–24)

- Open state: Extended N-terminal region facilitating receptor docking [1]

No natural isoforms have been identified, though synthetic analogs show modified pharmacokinetics:

| Variant | Modification | Receptor Activity |

|---|---|---|

| [Des-His¹]Sec | N-terminal truncation | 0.1% |

| Sec(5-27) | Core peptide | 12% |

| Norleucine²⁷Sec | C-terminal substitution | 78% |

Secrepan, also known as secretin, exerts its biological effects through interaction with the secretin receptor, which belongs to the Class B (Family 2) subfamily of G-protein-coupled receptors [1] [2]. This receptor family represents a structurally and functionally distinct group of proteins that differs significantly from the more prevalent rhodopsin-like (Class A) receptors.

The secretin receptor family is characterized by several unique structural features that distinguish it from other GPCR families. These receptors possess seven transmembrane helical domains, similar to other GPCRs, but exhibit a distinctive extracellular amino-terminal domain that is considerably larger than those found in Class A receptors [3] [4]. This extensive N-terminal domain is crucial for peptide hormone binding and represents a key structural adaptation that enables these receptors to accommodate larger ligands such as secretin.

The Class B GPCR family is subdivided into three distinct subfamilies based on their structural characteristics and functional properties [1] [2]. Subfamily B1 contains the classical hormone receptors, including the secretin receptor, and comprises fifteen members in humans. These receptors are all involved in cyclic adenosine monophosphate-mediated signaling pathways and respond to structurally related peptide hormones. The secretin receptor specifically belongs to this subfamily and shares sequence homology with other members including glucagon receptor, vasoactive intestinal peptide receptors, and pituitary adenylate cyclase-activating polypeptide receptor [2] [3].

Subfamily B2 contains receptors with exceptionally long extracellular N-termini that incorporate diverse structural elements such as epidermal growth factor domains and mucin-like regions. These receptors, exemplified by the leukocyte cell-surface antigen CD97 and calcium-independent latrotoxin receptors, exhibit more complex structural organization and are involved in various cellular adhesion and signaling processes [2] [3]. Subfamily B3 represents the adhesion-type receptors, including brain-specific angiogenesis inhibitors, which mediate specialized intercellular interactions.

The evolutionary origin of the secretin receptor family can be traced through phylogenetic analysis, which reveals that these receptors have been conserved across many animal species but are notably absent in plants, fungi, and prokaryotes [3] [5]. This distribution pattern suggests that the secretin receptor family evolved specifically to meet the signaling requirements of complex multicellular organisms, particularly in the context of hormonal regulation and intercellular communication.

G-Protein Coupling and Activation

The secretin receptor primarily couples to the stimulatory G-protein (Gs) to mediate its downstream signaling effects [6] [7]. Upon binding of secretin to its receptor, conformational changes in the receptor structure facilitate the interaction with and activation of the Gs protein complex. This coupling mechanism represents a fundamental aspect of secretin receptor signaling and is essential for the transduction of the extracellular hormonal signal into intracellular responses.

The Gs protein consists of three subunits: Gαs, Gβ, and Gγ. In the inactive state, the Gαs subunit contains bound guanosine diphosphate, and the heterotrimer remains associated with the receptor. When secretin binds to the receptor, it induces conformational changes that promote the exchange of guanosine diphosphate for guanosine triphosphate on the Gαs subunit [6] [7]. This nucleotide exchange triggers the dissociation of the Gαs subunit from the Gβγ dimer, allowing both components to interact with their respective downstream effector proteins.

The activated Gαs subunit specifically targets adenylyl cyclase, the key enzyme responsible for converting adenosine triphosphate into cyclic adenosine monophosphate [6] [7] [8]. This interaction between Gαs and adenylyl cyclase represents a crucial amplification step in the signaling cascade, as a single activated receptor can stimulate multiple G-protein molecules, each of which can activate multiple adenylyl cyclase molecules. This amplification mechanism ensures that even small concentrations of secretin can produce significant cellular responses.

The specificity of G-protein coupling is determined by structural features within the intracellular domains of the secretin receptor. The third intracellular loop and the carboxyl-terminal tail of the receptor contain specific amino acid sequences that facilitate selective interaction with Gs proteins rather than other G-protein subtypes [9] [10]. This selectivity is crucial for ensuring that secretin binding results in the appropriate downstream signaling responses.

Recent structural studies have provided detailed insights into the molecular mechanisms underlying G-protein coupling to the secretin receptor. Cryo-electron microscopy structures of the secretin receptor in complex with Gs protein have revealed the precise molecular contacts that stabilize the receptor-G-protein complex [11] [10]. These structural data demonstrate that the receptor undergoes significant conformational changes upon activation, including outward movement of transmembrane helices and reorientation of intracellular loops, which create the appropriate binding surface for G-protein interaction.

Second Messenger Systems

The activation of adenylyl cyclase by Gs protein leads to the rapid synthesis of cyclic adenosine monophosphate, which serves as the primary second messenger in secretin receptor signaling [6] [7] [8]. Cyclic adenosine monophosphate is synthesized from adenosine triphosphate through the enzymatic activity of adenylyl cyclase, which is localized to the inner surface of the plasma membrane. This localization ensures that cyclic adenosine monophosphate production occurs in close proximity to the activated receptor, facilitating efficient signal transduction.

The elevation of intracellular cyclic adenosine monophosphate levels triggers a cascade of downstream signaling events that ultimately result in the physiological responses associated with secretin action. The primary target of cyclic adenosine monophosphate is protein kinase A, a tetrameric enzyme consisting of two regulatory and two catalytic subunits [12] [7]. In the inactive state, the catalytic subunits are bound to and inhibited by the regulatory subunits. When cyclic adenosine monophosphate concentrations increase, the second messenger binds to the regulatory subunits, causing them to release the catalytic subunits, which then become enzymatically active.

Activated protein kinase A phosphorylates numerous target proteins throughout the cell, including enzymes involved in metabolic pathways, ion channels, and transcription factors [12] [7]. These phosphorylation events can either activate or inhibit the target proteins, depending on the specific protein and the location of the phosphorylation sites. In the context of secretin signaling, protein kinase A phosphorylation of specific transcription factors such as cyclic adenosine monophosphate response element-binding protein leads to increased expression of genes involved in bicarbonate secretion and other secretin-responsive processes.

The duration and magnitude of cyclic adenosine monophosphate signaling are regulated by phosphodiesterases, which catalyze the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate [12]. These enzymes provide a mechanism for terminating the signal and returning the cell to its basal state. The balance between adenylyl cyclase activity and phosphodiesterase activity determines the steady-state levels of cyclic adenosine monophosphate and, consequently, the magnitude of the cellular response to secretin.

The specificity of cyclic adenosine monophosphate signaling is achieved through the spatial organization of signaling components within the cell. Protein kinase A is often localized to specific subcellular compartments through interactions with A-kinase anchoring proteins, which ensure that phosphorylation events occur at the appropriate cellular locations [12]. This compartmentalization allows for precise control of signaling responses and prevents unwanted cross-talk between different signaling pathways.

Receptor Dimerization Phenomena

The secretin receptor exhibits a unique propensity to form constitutive homodimeric complexes, a characteristic that distinguishes it from many other G-protein-coupled receptors [9] [13] [14]. This dimerization occurs through specific interactions between transmembrane domain IV of adjacent receptor molecules and is essential for achieving high-affinity ligand binding and efficient G-protein activation. The dimeric organization of the secretin receptor represents a fundamental aspect of its structure-function relationship and has important implications for understanding its signaling mechanisms.

The molecular basis of secretin receptor dimerization has been extensively characterized through structure-function studies employing cysteine-scanning mutagenesis, cross-linking experiments, and biophysical approaches [14] [15]. These investigations have identified specific amino acid residues within transmembrane domain IV that are critical for dimer formation, particularly glycine at position 243 and isoleucine at position 247. Mutation of these residues to alanine significantly disrupts receptor dimerization and results in predominantly monomeric receptor populations.

The functional significance of receptor dimerization extends beyond simple structural organization. Dimeric secretin receptors exhibit markedly higher affinity for secretin compared to monomeric forms, and this enhanced affinity is associated with improved G-protein coupling efficiency [13] [16]. The dimeric receptor complex appears to create a more favorable binding environment for secretin, potentially through cooperative interactions between the two receptor protomers or through stabilization of the ligand-binding conformation.

Importantly, the secretin receptor demonstrates negative cooperativity in ligand binding, meaning that the binding of secretin to one protomer within the dimer reduces the affinity of the second protomer for ligand [9] [14]. This phenomenon suggests that the two receptor protomers within the dimer do not function independently but rather communicate through allosteric interactions that influence their ligand-binding properties. This negative cooperativity may serve as a regulatory mechanism to fine-tune the sensitivity of the receptor to different secretin concentrations.

The structural organization of the secretin receptor dimer has been characterized using advanced biophysical techniques, including bioluminescence resonance energy transfer and spatial intensity distribution analysis [15] [17]. These studies have demonstrated that the secretin receptor exists primarily as dimers under physiological conditions, with little evidence for higher-order oligomerization. However, the equilibrium between monomeric and dimeric forms can be influenced by receptor expression levels, with higher expression favoring the formation of dimeric and potentially higher-order oligomeric structures.

Conformational Dynamics during Ligand Binding

The binding of secretin to its receptor triggers a series of conformational changes that are essential for receptor activation and subsequent G-protein coupling [9] [10] [16]. These conformational dynamics represent a complex interplay between the peptide ligand and various structural domains of the receptor, including the extracellular domain, extracellular loops, and transmembrane regions. Understanding these conformational changes is crucial for elucidating the molecular mechanisms underlying secretin receptor activation.

The initial step in secretin binding involves the interaction between the carboxyl-terminal region of the peptide and the extracellular domain of the receptor [9] [10]. This interaction is facilitated by the α-helical conformation of secretin, which allows the peptide to fit into the peptide-binding cleft within the receptor's extracellular domain. The carboxyl-terminal portion of secretin forms multiple contacts with amino acid residues in the extracellular domain, providing the primary binding energy for the ligand-receptor interaction.

Following the initial binding of the secretin carboxyl-terminus, the amino-terminal region of the peptide undergoes a conformational rearrangement that brings it into contact with the extracellular loops and transmembrane regions of the receptor [10] [16]. This two-step binding mechanism ensures that secretin forms extensive contacts with the receptor, maximizing the binding affinity and providing the necessary structural changes for receptor activation. The amino-terminal region of secretin is particularly important for triggering the conformational changes that lead to G-protein coupling.

The conformational dynamics of the secretin receptor during ligand binding have been characterized using fluorescence-based approaches and molecular dynamics simulations [10] [16]. These studies have revealed that the receptor undergoes significant structural rearrangements upon secretin binding, including reorientation of the extracellular domain relative to the transmembrane core and changes in the conformation of the extracellular loops. These conformational changes are dynamic in nature, with the receptor sampling multiple conformational states during the binding process.

The dimerization status of the secretin receptor significantly influences its conformational dynamics during ligand binding [13] [16]. Dimeric receptors exhibit enhanced conformational flexibility compared to monomeric forms, particularly in the mid-region of the bound secretin peptide. This increased flexibility is thought to facilitate more efficient G-protein recruitment and activation, consistent with the higher functional potency observed for dimeric receptors. The conformational dynamics of the dimeric receptor may also contribute to the negative cooperativity observed in ligand binding.

XLogP3

Sequence

Related CAS

MeSH Pharmacological Classification

Other CAS

1393-25-5

Use Classification

Dates

Explore Compound Types